molecular formula C19H17ClF3N5O B10978236 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanone

3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanone

Cat. No.: B10978236
M. Wt: 423.8 g/mol
InChI Key: WPNWUNQQRIZKAN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanone, often referred to as “CTPP” , is a synthetic organic compound. Its chemical structure consists of a pyrrole ring, a triazolopyrazine ring, and a chlorophenyl group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

a. Synthetic Routes: CTPP can be synthesized through several routes, including:

    Method 1: The condensation of 4-chlorobenzaldehyde with 1H-pyrrole-1-carboxaldehyde, followed by cyclization with hydrazine hydrate and trifluoroacetic acid.

    Method 2: The reaction of 4-chloroacetophenone with 1H-pyrrole in the presence of a base, followed by cyclization with hydrazine and trifluoroacetic acid.

b. Industrial Production: Industrial-scale production typically involves method 1 due to its efficiency and yield. The reaction conditions are optimized to achieve high purity and yield.

Chemical Reactions Analysis

CTPP undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the alcohol derivative.

    Substitution: The chlorophenyl group can be substituted with other functional groups (e.g., amino, alkyl, or halogen). Common reagents include strong acids, bases, and reducing agents.

Major products:

  • Oxidation: 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanoic acid.
  • Reduction: 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanol.

Scientific Research Applications

CTPP finds applications in:

    Medicine: Investigated as a potential antitumor agent due to its unique structure.

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

CTPP’s mechanism of action involves:

    Molecular Targets: Interaction with specific receptors or enzymes.

    Pathways: Modulation of cellular signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

CTPP stands out due to its trifluoromethyl-substituted triazolopyrazine ring. Similar compounds include 1,2,4-triazolo[4,3-a]pyrazines without the trifluoromethyl group.

Properties

Molecular Formula

C19H17ClF3N5O

Molecular Weight

423.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-pyrrol-1-yl-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one

InChI

InChI=1S/C19H17ClF3N5O/c20-14-5-3-13(4-6-14)15(26-7-1-2-8-26)11-17(29)27-9-10-28-16(12-27)24-25-18(28)19(21,22)23/h1-8,15H,9-12H2

InChI Key

WPNWUNQQRIZKAN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4

Origin of Product

United States

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